molecular formula C13H18BrN3 B7979066 1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine

1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine

Cat. No.: B7979066
M. Wt: 296.21 g/mol
InChI Key: LNPSQQAEBWXSFS-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine is a chemical compound that features a brominated pyridine ring and a piperazine ring substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Piperazine Derivative: The brominated pyridine is then reacted with piperazine to form the desired piperazine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Cyclopropylmethyl Substitution: The final step involves the substitution of the piperazine ring with a cyclopropylmethyl group. This can be achieved through a nucleophilic substitution reaction using cyclopropylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-3-yl)-4-(cyclopropylmethyl)piperazine: Similar structure with a chlorine atom instead of bromine.

    1-(5-Fluoropyridin-3-yl)-4-(cyclopropylmethyl)piperazine: Similar structure with a fluorine atom instead of bromine.

    1-(5-Iodopyridin-3-yl)-4-(cyclopropylmethyl)piperazine: Similar structure with an iodine atom instead of bromine.

Uniqueness

1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing its binding affinity and selectivity in certain applications.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3/c14-12-7-13(9-15-8-12)17-5-3-16(4-6-17)10-11-1-2-11/h7-9,11H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSQQAEBWXSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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